molecular formula C7H8BrClS B13151650 3-Bromo-2-(3-chloropropyl)thiophene

3-Bromo-2-(3-chloropropyl)thiophene

Cat. No.: B13151650
M. Wt: 239.56 g/mol
InChI Key: QPROLCWSARBWLN-UHFFFAOYSA-N
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Description

3-Bromo-2-(3-chloropropyl)thiophene is an organosulfur compound with the molecular formula C7H8BrClS. This compound is characterized by a thiophene ring substituted with a bromine atom at the third position and a chloropropyl group at the second position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the debromination of 2,3,5-tribromothiophene, which is obtained by bromination of thiophene . The reaction conditions often involve the use of bromine and a suitable solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of 3-Bromo-2-(3-chloropropyl)thiophene may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of bromine and chlorinated compounds.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-chloropropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Grignard Reagents: Used for nucleophilic substitution reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Substituted Thiophenes: Formed through substitution reactions.

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

3-Bromo-2-(3-chloropropyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-chloropropyl)thiophene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in electrophilic and nucleophilic reactions, respectively. The thiophene ring’s aromaticity allows for π-π interactions with other aromatic systems, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(3-chloropropyl)thiophene is unique due to the presence of both bromine and chloropropyl groups, which provide a combination of reactivity and functionalization options not found in simpler thiophene derivatives. This dual substitution allows for versatile applications in synthetic chemistry and material science .

Properties

Molecular Formula

C7H8BrClS

Molecular Weight

239.56 g/mol

IUPAC Name

3-bromo-2-(3-chloropropyl)thiophene

InChI

InChI=1S/C7H8BrClS/c8-6-3-5-10-7(6)2-1-4-9/h3,5H,1-2,4H2

InChI Key

QPROLCWSARBWLN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CCCCl

Origin of Product

United States

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